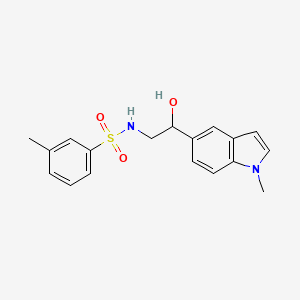

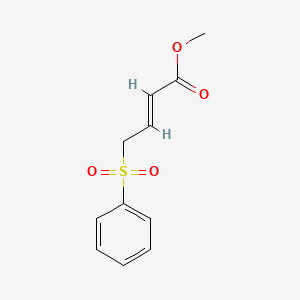

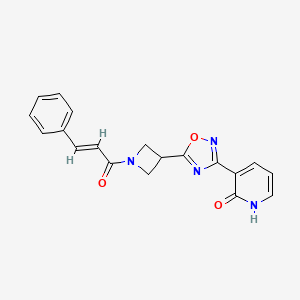

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or alcohols. For instance, paper describes the synthesis of N-alkyl/aralkyl-N-(3,4-ethylenedioxybenzyl)-4-substituted benzenesulfonamides by reacting various p-substituted benzenesulfonyl chlorides with (3,4-methylenedioxy)benzylamine. Similarly, the target compound could be synthesized by reacting the appropriate sulfonyl chloride with an amine containing the indole moiety.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be complex, with various substituents affecting the overall geometry and electronic properties. Paper provides insights into the molecular structure of a related sulfonamide compound through experimental and computational methods, including DFT calculations. These methods could be applied to the target compound to understand its geometry, electronic structure, and potential intramolecular interactions.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions. For example, paper discusses the reactions of o-amino-N-hydroxybenzenesulfonamides with aldehydes to prepare fused-ring systems. The target compound may also undergo similar reactions, depending on the reactivity of the indole and hydroxyethyl substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and spectral data, are crucial for their pharmacological application. Paper mentions the poor water solubility of a sulfonamide analog, which is a common issue that can be addressed through chemical modifications. The target compound's properties would need to be characterized through experimental techniques such as NMR, IR spectroscopy, and mass spectrometry, as described in papers and .

Relevant Case Studies

While there are no direct case studies on the target compound, the papers provide examples of sulfonamide derivatives with various biological activities. For instance, paper discusses a sulfonamide analog as a potential anti-cancer agent, and paper describes the anti-HIV and antifungal activities of sulfonamide compounds bearing the oxadiazole moiety. These studies suggest that the target compound could also possess interesting biological properties worth investigating.

Applications De Recherche Scientifique

Antitubercular Agent Potential One study explored the synthesis and docking analysis of a sulfonamide compound against the enoyl reductase enzyme of Mycobacterium tuberculosis. The research aimed to investigate the compound's potential as an antitubercular agent. Such studies highlight the role of sulfonamide derivatives in the development of new therapeutic agents against tuberculosis (Purushotham & Poojary, 2018).

Anticancer Properties Another research focus is the synthesis and characterization of sulfonamide compounds for their anticancer properties. For example, the synthesis and anticancer property evaluation of a novel sulfonamide compound revealed potential anticancer activity, suggesting these compounds' significance in developing new cancer treatments (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

Antitumor Screening Sulfonamide-focused libraries have been evaluated in cell-based antitumor screens. Compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070) have shown potential as cell cycle inhibitors and have advanced to clinical trials. These studies demonstrate the utility of sulfonamide derivatives in identifying novel antitumor agents (Owa et al., 2002).

Material Functionalization Research on poly(N-protected ethylene imine-alt-ethylene sulfide) block copolymers, synthesized through thiol-ene photopolymerization, showcases the application of sulfonamide derivatives in material science. These polymers' solubility and thermal properties suggest their potential use in functionalizing polymeric materials (Hori et al., 2011).

Propriétés

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-13-4-3-5-16(10-13)24(22,23)19-12-18(21)15-6-7-17-14(11-15)8-9-20(17)2/h3-11,18-19,21H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKMSNGWERIFBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(4-{[bis(2-chloroethyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B2549564.png)

![N-([2,3'-bifuran]-5-ylmethyl)-5-bromonicotinamide](/img/structure/B2549566.png)

![Ethyl 4-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2549568.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide](/img/structure/B2549575.png)

![N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2549577.png)